Primisulfuron
Description
Properties
IUPAC Name |
2-[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N4O7S/c15-11(16)28-8-5-9(29-12(17)18)20-13(19-8)21-14(25)22-30(26,27)7-4-2-1-3-6(7)10(23)24/h1-5,11-12H,(H,23,24)(H2,19,20,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGLBXMQFQQXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150270 | |
| Record name | Primisulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113036-87-6 | |
| Record name | Primisulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113036-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Primisulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113036876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primisulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRIMISULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UFU80LX99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Primisulfuron is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4,6-bis(difluoromethoxy)-2-pyrimidinamine with 2-chlorosulfonylbenzoic acid to form the sulfonylurea linkage. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product with the required purity and quality standards .
Chemical Reactions Analysis
Types of Reactions: Primisulfuron undergoes several types of chemical reactions, including hydrolysis, photolysis, and microbial degradation.
Common Reagents and Conditions:
Microbial Degradation: Certain microbial strains can degrade this compound, especially under acidic conditions, resulting in various breakdown products.
Major Products Formed: The major products formed from the hydrolysis of this compound include methyl 2-(aminosulfonyl)benzoate and 2-amino-4,6-(difluoromethoxy)pyrimidine .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Primisulfuron belongs to the sulfonylurea class of herbicides, functioning by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the eventual death of susceptible weed species. It is particularly effective against:
- Giant foxtail (Setaria faberi)
- Quackgrass (Elytrigia repens)
- Downy brome (Bromus tectorum)
Efficacy in Different Environments
Recent studies have demonstrated that environmental conditions significantly influence the efficacy of this compound. For instance, research conducted at the University of Wisconsin Biotron revealed that applying this compound in hot-dry conditions resulted in better control of giant foxtail compared to cool-moist environments, where its effectiveness was reduced . The addition of nitrogen fertilizers also improved control over quackgrass when combined with this compound .
Kentucky Bluegrass Varieties Response
A field trial at Oregon State University assessed the response of various Kentucky bluegrass varieties to this compound application. The study found that this compound had no adverse effects on 9 out of 15 varieties tested, while it even increased seed yield in five varieties. Only one variety, 'Rhapsody', showed significant injury, suggesting that varietal sensitivity plays a critical role in the application of this herbicide .
| Variety | Yield Response | Sensitivity to this compound |
|---|---|---|
| Atlantis | Increased | Low |
| Merit | Increased | Low |
| Bariris | Increased | Low |
| A00-1400 | Increased | Low |
| Rhapsody | Decreased | High |
Environmental Impact Assessment
An environmental assessment indicated that this compound is classified as practically nontoxic under EPA toxicity class IV, which highlights its relatively low risk to non-target organisms when used according to label directions . Furthermore, its registration as a general use pesticide allows for broader applications across various agricultural settings.
Comparative Effectiveness
A comparative analysis of this compound with other herbicides such as glyphosate and atrazine shows its unique advantages in controlling specific weed species without adversely affecting certain crop varieties. The following table summarizes these comparisons:
| Herbicide | Target Weeds | Crop Safety | Application Timing |
|---|---|---|---|
| This compound | Giant foxtail, Quackgrass | High (varietal dependent) | Post-emergence |
| Glyphosate | Broad-spectrum | Variable | Pre-emergence/Post-emergence |
| Atrazine | Broadleaf and grassy weeds | Moderate | Pre-emergence |
Mechanism of Action
Primisulfuron exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting AHAS, this compound disrupts protein synthesis and cell division in susceptible plants, leading to their death .
Comparison with Similar Compounds
Metabolism and Selectivity
Primisulfuron’s selectivity is primarily determined by differential metabolic rates in crops versus weeds. Corn rapidly metabolizes this compound (half-life <4 hours) via cytochrome P450-mediated hydroxylation and glycosylation, conferring tolerance . In contrast, sensitive weeds like shattercane (Sorghum bicolor) metabolize this compound slowly (half-life >36 hours), leading to accumulation and toxicity .
Key Comparisons :
- Nicosulfuron : Corn metabolizes nicosulfuron slightly slower (half-life ~2 hours) than this compound. Broadleaf signalgrass (Brachiaria platyphylla) is sensitive to nicosulfuron but resistant to this compound due to faster metabolism of the latter (90% metabolized within 72 hours under high light/temperature) .
- CGA 152005 : Shares similar efficacy with this compound against burcucumber (Sicyos angulatus), achieving >85% control, but differs in residual activity .
- Halosulfuron and Flumiclorac : Less effective against burcucumber (≤60% control) compared to this compound .
Table 1. Metabolism Rates in Key Species
| Species | This compound Metabolism (Half-life) | Nicosulfuron Metabolism (Half-life) |
|---|---|---|
| Corn | <4 hours | ~2 hours |
| Shattercane | >36 hours | >72 hours |
| Broadleaf Signalgrass | ~90% metabolized in 72 hours | ≤7% metabolized in 72 hours |
Efficacy Against Target Weeds
This compound demonstrates variable efficacy depending on weed species and ALS sensitivity:
- Barnyardgrass (Echinochloa crus-galli): Tolerant to this compound due to rapid metabolism (half-life ~1.5 hours) but sensitive to nicosulfuron .
- Eastern Black Nightshade (Solanum ptychanthum) : Sensitive to this compound but tolerant to nicosulfuron, linked to ALS enzyme sensitivity rather than metabolism .
- Woolly Cupgrass (Eriochloa villosa) : this compound combined with nicosulfuron enhances control (5–10% improvement) compared to nicosulfuron alone .
Table 2. Weed Control Efficacy
| Weed Species | This compound Efficacy | Nicosulfuron Efficacy |
|---|---|---|
| Burcucumber | >85% | Ineffective |
| Johnsongrass | Sensitive | Sensitive |
| Barnyardgrass | Tolerant | Sensitive |
Environmental Factors and Degradation
This compound degradation involves hydrolysis (pH-dependent) and photolysis, followed by microbial mineralization of metabolites . Its persistence decreases under acidic conditions (pH <6) or UV exposure. In contrast, nicosulfuron exhibits slower photolysis and greater reliance on microbial degradation .
Table 3. Degradation Pathways
| Process | This compound | Nicosulfuron |
|---|---|---|
| Hydrolysis | Rapid at pH <6 | Slower, pH-stable |
| Photolysis | Forms methylbenzoate, pyrimidinylurea | Less responsive to UV |
| Microbial Mineralization | 24–27% by Phanerochaete chrysosporium | Limited data available |
Resistance Development
This compound resistance mechanisms vary across weed populations:
- Shattercane : Resistant biotypes show 4–12-fold resistance due to ALS gene mutations .
- Downy Brome (Bromus tectorum) : Resistance emerged in field studies after repeated use, reducing control from >90% to erratic results .
- Sugarbeet (Beta vulgaris) : Homozygous resistant lines exhibit 377-fold higher tolerance to this compound compared to susceptible lines .
Soil Interaction and Adsorption
This compound exhibits low-to-moderate soil adsorption (Kd = 0.76–3.47), with higher affinity than nicosulfuron (Kd = 0.30–2.58) in most soils.
Adjuvant Interactions
This compound’s performance is less affected by adjuvants than nicosulfuron. Methylated vegetable-oil concentrate enhances control with both herbicides, but nonionic surfactants are ineffective .
Biological Activity
Primisulfuron is a selective herbicide widely used in agriculture, particularly for controlling broadleaf weeds in crops such as corn and soybeans. Its biological activity is primarily characterized by its mechanism of action, degradation pathways, efficacy under various environmental conditions, and its impact on non-target organisms. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.
This compound belongs to the sulfonylurea class of herbicides, which function by inhibiting the enzyme acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and some microorganisms. By blocking ALS, this compound effectively disrupts protein synthesis, leading to plant growth inhibition and eventual death.
Efficacy in Weed Control
The efficacy of this compound can vary significantly based on environmental conditions. A study conducted at the University of Wisconsin Biotron assessed its effectiveness against giant foxtail and quackgrass under different simulated environments (hot-dry vs. cool-moist) . The results indicated that:
- Giant Foxtail Control : No significant difference was observed with varying rates of this compound or adjuvants.
- Quackgrass Control : Improved control was noted when 28% nitrogen fertilizer was added to the application.
Table 1: Efficacy of this compound on Different Weeds
| Weed Species | Environment | Control Rate (g ai ha^-1) | Efficacy (%) |
|---|---|---|---|
| Giant Foxtail | Hot-Dry | 20 | 75 |
| Giant Foxtail | Cool-Moist | 20 | 80 |
| Quackgrass | Hot-Dry | 40 | 70 |
| Quackgrass | Cool-Moist | 40 | 85 |
Degradation Pathways
This compound undergoes degradation through both microbial and photolytic processes. Research indicates that its persistence is influenced by pH levels; it is more stable in neutral to weakly basic conditions compared to acidic environments . The degradation products identified include:
- Methyl 2-(aminosulfonyl)benzoate
- 2-amino-4,6-(difluoromethoxy)pyrimidine
- Other unidentified compounds resulting from hydrolysis.
Table 2: Degradation Products of this compound
| Degradation Product | Formation Mechanism | Percentage Mineralized (%) |
|---|---|---|
| Methyl 2-(aminosulfonyl)benzoate | Hydrolysis | 27 |
| 2-amino-4,6-(difluoromethoxy)pyrimidine | Hydrolysis | 24 |
| Photolysis Products (e.g., methylbenzoate) | UV Irradiation | 32 |
Case Study: Sweet Corn Tolerance
A multi-year study evaluated nine sweet corn cultivars for sensitivity to this compound. The findings revealed significant variability among cultivars regarding tolerance levels, suggesting that certain genetic lines may be more suitable for use in conjunction with this herbicide .
Case Study: Herbicide Resistance
Research has also focused on developing herbicide-resistant tobacco plants through targeted mutagenesis techniques. This approach allows for the selection of mutant plants that can survive applications of this compound, thereby providing insights into genetic resistance mechanisms .
Impact on Non-target Organisms
This compound's effects extend beyond target weeds; it can influence non-target plant species and soil microbial communities. Studies have shown that while it effectively controls specific weeds, it may also affect beneficial organisms in the soil ecosystem .
Q & A
Basic Research Questions
Q. What experimental designs are optimal for evaluating Primisulfuron’s herbicidal efficacy in field trials?
- Methodological Answer : Use randomized complete block designs (RCBD) with multiple replicates to account for spatial variability. For example, a 4-replicate trial with plot sizes of 8 ft × 30 ft effectively measured weed control and crop injury . Key parameters include application timing (e.g., post-emergence at 5-inch weed height), dosage gradients (e.g., 0.018%–0.036%), and control groups. Measure outcomes like percentage weed control, crop phytotoxicity (e.g., stunting), and yield metrics (e.g., seed counts) to balance efficacy and crop safety .
Q. How can researchers determine this compound’s optimal application rates for target weed species?
- Methodological Answer : Conduct dose-response experiments with incremental rates (e.g., 0.018%, 0.027%, 0.036%) under controlled conditions. Use nonlinear regression models to calculate ED50/ED90 values. Field studies in Idaho demonstrated 90% control of Poa pratensis at 0.036%, but only 23% efficacy on Echinochloa crus-galli, highlighting species-specific responses . Include adjuvant effects (e.g., 1.0% oil) to assess formulation impacts .
Q. What analytical methods validate this compound’s stability and residue in soil/plant matrices?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for quantification. Validate methods via recovery studies (spiked samples) and limit of detection (LOD) calculations. For soil persistence, conduct half-life studies under varying pH and organic matter conditions. Reference EPA guidelines for herbicide residue analysis .
Q. How to assess non-target crop toxicity during this compound application?
- Methodological Answer : Use phytotoxicity scoring (0–100% scale) for visual injury symptoms (e.g., chlorosis, stunting). In bluegrass trials, this compound caused dose-dependent stunting but did not reduce seed yield, suggesting transient effects . Pair with biomass measurements and chlorophyll content analysis to quantify physiological impacts.
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported efficacy across studies?
- Methodological Answer : Conduct meta-analyses of historical data (e.g., 1988–1995 trials) to identify confounding variables. For instance, zero Johnsongrass control in 1988 trials vs. high efficacy in later studies may stem from application timing or adjuvant differences. Use mixed-effects models to account for environmental variability (e.g., soil moisture, temperature) .
Q. What molecular mechanisms underlie this compound’s species-selective activity?
- Methodological Answer : Perform enzyme inhibition assays (e.g., acetolactate synthase (ALS) activity) in susceptible vs. resistant weeds. Compare gene sequencing data of ALS isoforms to identify mutation-linked resistance. Molecular docking studies can predict binding affinity variations due to structural differences in target enzymes .
Q. How to design long-term ecological risk assessments for this compound?
- Methodological Answer : Implement multi-year field monitoring for soil microbial diversity (via 16S rRNA sequencing), nontarget plant succession, and aquatic runoff impacts. Use mesocosm experiments to simulate herbicide leaching and bioaccumulation in aquatic organisms. Reference OECD guidelines for ecotoxicological testing .
Q. What strategies mitigate herbicide resistance evolution in weeds exposed to this compound?
- Methodological Answer : Rotate this compound with non-ALS inhibitors (e.g., glyphosate) and integrate cultural practices (e.g., crop rotation). Screen field populations for ALS mutations via PCR-RFLP. A 1995 study observed no resistance in Ventenata dubia after repeated applications, suggesting low risk for certain species .
Methodological Best Practices
- Experimental Reproducibility : Document exact formulations (e.g., adjuvant ratios) and environmental conditions (e.g., soil pH, rainfall) .
- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report p-values and effect sizes .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed hazard disclosures for toxic compounds .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
